L-Leucine-1-13C
Overview
Description
L-Leucine-1-13C is a 13C-labeled L-Leucine . It significantly enhances the affinity of GLP-4 and is used to synthesize isotope-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
The synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group as well as at C-3 and C-4 are described . The stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalyzed procedure .Molecular Structure Analysis
The molecular formula of L-Leucine-1-13C is C6H13NO2 . Its linear formula is (CH3)2CHCH2CH(NH2)13CO2H . The molecular weight is 132.17 g/mol .Chemical Reactions Analysis
The determination of the concentration and isotope enrichment of (1-13C)leucine and its metabolite (13C) alpha-ketoisocaproic acid (KIC) in plasma for the study of whole-body protein turnover are described . Leucine was analyzed as its N-heptafluorobutyryl isobutyl ester and KIC as its quinoxalinol-TMS derivative .Physical And Chemical Properties Analysis
L-Leucine-1-13C is a solid substance . Its optical activity is [α]25/D +14.5°, c = 2 in 5 M HCl . The exact mass is 132.097983493 g/mol .Scientific Research Applications
- Positron Emission Tomography (PET): Utilizing 11C-leucine for in vivo tumor imaging to assess amino acid uptake by tumors .
- Dietary Supplementation Studies: Examining the effects of BCAA supplementation on skeletal muscle metabolism in cancer patients . Results Summary: The studies have shown that BCAA metabolism in cancer is characterized by altered availability and increased oxidation rates, suggesting a potential for dietary supplementation to support lean tissue mass in patients .
- PET-based Approaches: Using L-1-13C leucine for accurate and reproducible measurement of protein synthesis in animal brain models . Results Summary: These methods have been validated in monkey models, providing a reliable way to study protein synthesis in the brain .
- Metabolic Pathway Analysis: Investigating the transamination step catalyzed by branched-chain amino acid transaminase (BCAT) enzyme . Results Summary: Understanding leucine metabolism is crucial for developing nutritional interventions that can enhance muscle protein synthesis and prevent muscle atrophy .
- Isotope Labeling: Incorporating L-Leucine-1-13C into cell culture media for tracing metabolic pathways . Results Summary: This application allows for the detailed analysis of cellular metabolism and the role of leucine in various cellular processes .
Exercise Physiology
Scientific Field
Pharmaceutical Development
Scientific Field
- Indicator Amino Acid Oxidation (IAAO) Technique: This method involves administering L-Leucine-1-13C and measuring its oxidation rate to determine protein requirements .
- Breath and Urine Sample Analysis: Following the administration of L-Leucine-1-13C, breath and urine samples are collected over an 8-hour period to analyze the rate of leucine oxidation . Results Summary: The study
Metabolic Engineering
Scientific Field
- Metabolic Flux Analysis (MFA): Researchers use “L-Leucine-1-13C” to trace the flow of carbon through metabolic networks, allowing them to identify bottlenecks and optimize production .
- Engineered Microbial Strains: By incorporating “L-Leucine-1-13C” into the growth medium, scientists can assess the efficiency of genetically modified strains in producing specific compounds . Results Summary: The application of “L-Leucine-1-13C” in metabolic engineering has led to improved yields of commercially important compounds, such as pharmaceuticals and biofuels.
Safety And Hazards
Future Directions
The practical aspects of 13C-breath testing are reviewed and the strengths and weaknesses of different methodological approaches including the use of natural abundance versus artificially-enriched 13C tracers are identified . This has potential to be used as an energy metabolism marker in subjects with different BMI .
properties
IUPAC Name |
(2S)-2-amino-4-methyl(113C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SANWUMGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995817 | |
Record name | (1-~13~C)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine-1-13C | |
CAS RN |
74292-94-7 | |
Record name | Leucine 1-C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-~13~C)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCINE 1-C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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